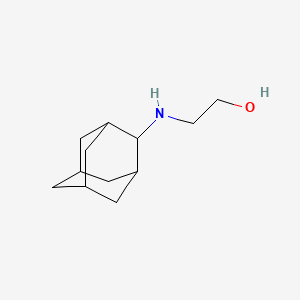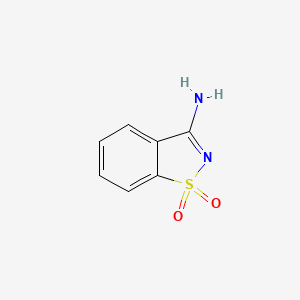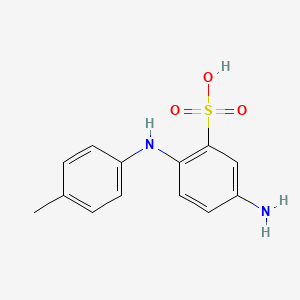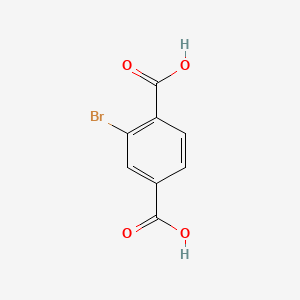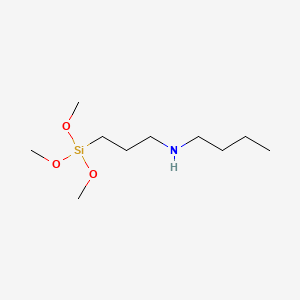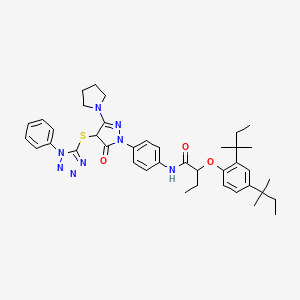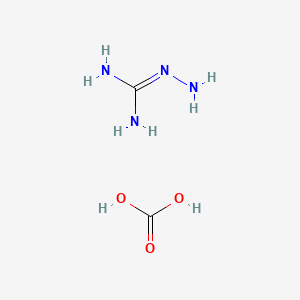
1-Benzyl-1H-pyrazol-5-amine
Overview
Description
1-Benzyl-1H-pyrazol-5-amine, abbreviated as BPA, is a heterocyclic compound belonging to the pyrazole family. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BPA has a variety of applications in the scientific research field, such as being used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a ligand in coordination chemistry. In addition, BPA has been used as an analytical tool in the study of biochemical and physiological processes.
Scientific Research Applications
Catalytic Applications
1-Benzyl-1H-pyrazol-5-amine has been utilized in catalytic applications, such as in the Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones. This process features a broad scope of aminating reagents and is notable for using a low catalyst loading under mild reaction conditions, thereby enhancing the efficiency and applicability of the process in organic synthesis (Wu et al., 2014).
Synthesis and Characterization of Derivatives
This compound derivatives have been synthesized and characterized for various applications. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has shown potential as antimicrobial agents, indicating the versatility of this compound in creating bioactive molecules (Raju et al., 2010).
Antimicrobial Activities
Research has highlighted the antimicrobial properties of certain derivatives of this compound. For example, some synthesized compounds have demonstrated potent antimicrobial activities, suggesting their potential use in developing new antimicrobial therapies (Idrees et al., 2019).
Ligand Synthesis for Metal Complexes
This compound has been used in the synthesis of ligands for metal complexes. Studies have explored the synthesis and biological activity of metal(II) complexes based on pyrazolyl ligands, indicating the compound's potential in coordination chemistry and its applications in catalysis or material science (Massoud et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-1H-pyrazol-5-amine are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play a crucial role in bacterial DNA replication and viral replication, respectively .
Mode of Action
This compound interacts with its targets by binding to the catalytic domain of the enzymes . This interaction inhibits the normal function of the enzymes, thereby preventing the replication of the bacteria or virus .
Biochemical Pathways
It is known that the compound interferes with the dna replication process in bacteria by inhibiting the topoisomerase iv enzyme . Similarly, it inhibits the replication of the SARS-CoV-2 virus by binding to the COVID-19 main protease .
Result of Action
The inhibition of the topoisomerase IV enzyme and the COVID-19 main protease by this compound results in the prevention of bacterial and viral replication, respectively . This can lead to the death of the bacteria or virus, thereby treating the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially affect the compound’s action
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with neighboring molecules, which can influence its reactivity and interactions . The compound’s structure allows it to participate in proton transfer processes, which are crucial in many biochemical pathways . Additionally, this compound can act as a precursor in the synthesis of more complex heterocyclic systems, further highlighting its importance in biochemical reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to have antimicrobial and antitumor properties, which can impact cell viability and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and participate in proton transfer processes allows it to interact with various enzymes and proteins . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular functions . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable when stored in a dark, dry place at temperatures between 2-8°C . Its stability can be affected by environmental factors such as light, temperature, and humidity. Over time, this compound may degrade, leading to changes in its biochemical properties and cellular effects . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial and antitumor activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution are crucial for its bioavailability and efficacy, as they determine the concentration of the compound at its site of action .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its participation in biochemical reactions. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
properties
IUPAC Name |
2-benzylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYNUBRSBSSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188764 | |
| Record name | 1-Benzyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3528-51-6 | |
| Record name | 1-(Phenylmethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1H-pyrazol-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-1-benzylpyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5SY6Q8TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

